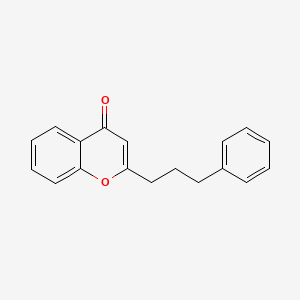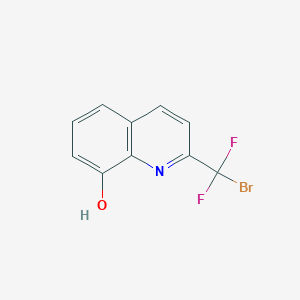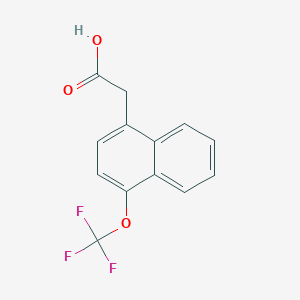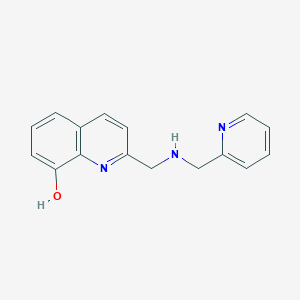
(R)-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Formation of Indole-3-Acetic Acid: The brominated indole is then subjected to a reaction with glycine or its derivatives under acidic or basic conditions to form the indole-3-acetic acid derivative.
Resolution of Enantiomers: The racemic mixture of the product is resolved using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the bromine atom or the indole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of dehalogenated indole derivatives.
Substitution: Formation of 5-substituted indole derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amino acid moiety play crucial roles in binding to these targets and modulating their activity. The compound may influence various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine atom.
5-Bromoindole: A simpler derivative with only the bromine substitution on the indole ring.
2-Aminoindole: An indole derivative with an amino group at the 2-position but without the bromine atom.
Uniqueness
®-2-Amino-2-(5-bromo-1H-indol-3-YL)acetic acid is unique due to the presence of both the bromine atom and the amino acid moiety, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H9BrN2O2 |
|---|---|
Peso molecular |
269.09 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(5-bromo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9BrN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
Clave InChI |
RNOCAESBOHXJJT-SECBINFHSA-N |
SMILES isomérico |
C1=CC2=C(C=C1Br)C(=CN2)[C@H](C(=O)O)N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)






